![molecular formula C15H12FN3O2S B2533574 N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896336-50-8](/img/structure/B2533574.png)
N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” was not found in the search results.Scientific Research Applications
Metabolism and Disposition Analysis
Research on N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and related compounds has been significant in understanding their metabolism and disposition within biological systems. Studies utilizing ^19F-nuclear magnetic resonance (NMR) have been pivotal in drug discovery programs, focusing on the selection of candidates for further development. The metabolic fate and excretion balance of related compounds have been investigated in animal models, providing insights into their biotransformation and potential pharmacokinetic properties (Monteagudo et al., 2007).
Pharmacological Activities
The chemical structure of this compound has been a basis for synthesizing new derivatives with potential pharmacological activities. For example, derivatives have shown significant anti-inflammatory and antinociceptive activities, indicating their therapeutic potential. These compounds demonstrated lower ulcerogenic activity and higher safety profiles, suggesting their suitability for further pharmacological exploration (Alam et al., 2010).
Structural and Molecular Analysis
Crystallography studies have provided detailed insights into the molecular structure of related compounds. The dihedral angles and intramolecular hydrogen bonding patterns observed contribute to understanding the compound's biological interactions and stability. Such structural analyses are crucial for the rational design of new drugs targeting specific biological pathways (Yamuna et al., 2013).
Antimicrobial and Anticancer Evaluation
Further, derivatives of this compound have been evaluated for their antimicrobial and anticancer activities. These studies have revealed promising results against microbial strains and specific cancer cell lines, highlighting the potential of these compounds in developing new therapeutic agents (Verma & Verma, 2022).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives display a range of pharmacological effects including anti-inflammatory activities . These effects are often attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . These mediators are involved in various biochemical pathways related to inflammation and immune response.
Result of Action
It is known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives exert their potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
It is known that pyrimidine derivatives can have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Mechanism
It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can have a range of pharmacological effects .
Metabolic Pathways
It is known that pyrimidine derivatives can have a range of pharmacological effects .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-9-8-19-14(21)12(7-18-15(19)22-9)13(20)17-6-10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZZHXQOXRHHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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